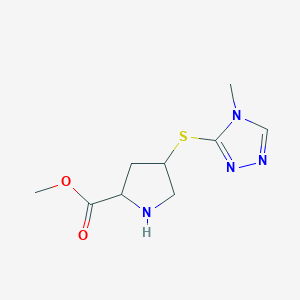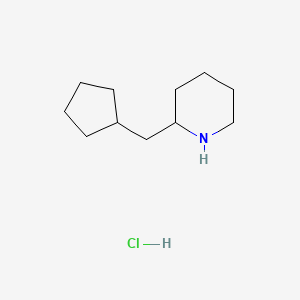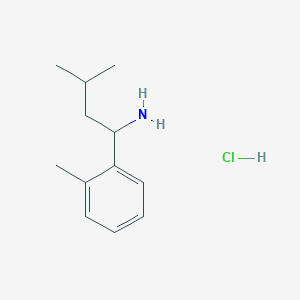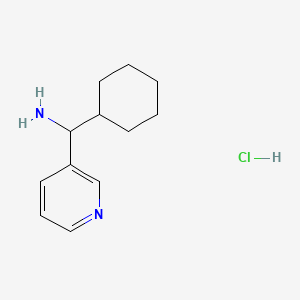
2-Cyclopropyl-6-(pipéridin-1-yl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la 2-Cyclopropyl-6-(pipéridin-1-yl)pyrimidin-4-amine
Le composé this compound est un dérivé de pipéridine, une classe de composés qui a montré une large gamme d'applications dans la recherche scientifique, en particulier dans l'industrie pharmaceutique. Vous trouverez ci-dessous une analyse détaillée des applications uniques de ce composé, divisées en sections distinctes pour plus de clarté.
Synthèse et conception de médicaments : Les dérivés de pipéridine sont des éléments constitutifs cruciaux dans la synthèse de médicaments. La présence du groupement pipéridine dans la This compound en fait un candidat précieux pour la conception de nouveaux produits pharmaceutiques. Sa structure peut être manipulée pour créer des composés ayant des effets thérapeutiques potentiels .
Recherche pharmacologique : Ce composé peut être utilisé dans la recherche pharmacologique pour étudier son interaction avec les cibles biologiques. Il peut présenter une variété d'activités, telles que des propriétés anticancéreuses, antivirales, antipaludiques et antimicrobiennes, qui sont courantes parmi les dérivés de pipéridine .
Études d'activité biologique : Le cycle pipéridine est connu pour son importance biologique. La This compound peut être étudiée pour son activité biologique, y compris son potentiel en tant qu'agent analgésique, anti-inflammatoire ou antipsychotique .
Méthodologie de synthèse chimique : Les chercheurs peuvent explorer de nouvelles méthodes de synthèse en utilisant ce composé comme substrat. Il peut être impliqué dans diverses réactions intra- et intermoléculaires, conduisant à la formation de nouveaux dérivés de pipéridine ayant des applications potentielles .
Développement de catalyseurs : La structure du composé permet son utilisation dans le développement de nouveaux catalyseurs pour les réactions chimiques. Il pourrait faire partie d'un système catalytique qui facilite l'hydrogénation d'autres substrats, par exemple .
Propriétés antioxydantes : Les dérivés de pipéridine ont montré des propriétés antioxydantes. Ce composé pourrait être étudié pour sa capacité à piéger les radicaux libres et à protéger contre le stress oxydatif .
Neuropharmacologie : Compte tenu de l'importance des dérivés de pipéridine en neuropharmacologie, ce composé pourrait être utilisé pour étudier les troubles neurologiques et pourrait contribuer au développement de traitements pour des affections telles que la maladie d'Alzheimer .
Recherche anticoagulante : Le composé pourrait également être exploré pour ses effets anticoagulants potentiels, ce qui pourrait conduire à de nouveaux traitements des troubles de la coagulation sanguine .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose .
Mode of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme can impact the carbohydrate metabolism pathway .
Result of Action
The inhibition of the α-amylase enzyme can lead to a slower rise in blood glucose levels following a meal .
Analyse Biochimique
Biochemical Properties
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival . The interaction between 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.
Cellular Effects
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway . Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can influence its efficacy and specificity in biochemical reactions.
Propriétés
IUPAC Name |
2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYIHRMQNVVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


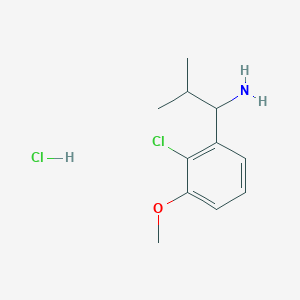
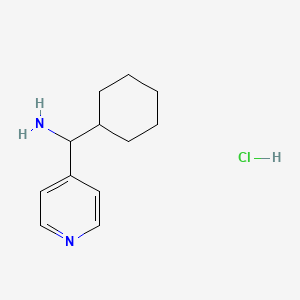

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
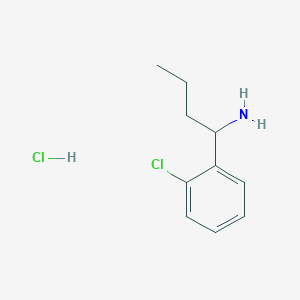
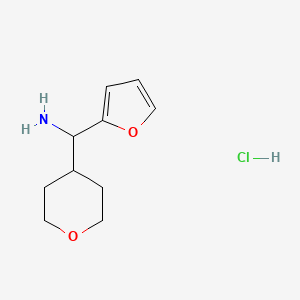
![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)
